molecular formula C21H23NO2 B5756970 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No. B5756970
M. Wt: 321.4 g/mol
InChI Key: KEYIJAKGEOMJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde, also known as IMPIC, is a synthetic compound that belongs to the class of indole derivatives. It has been widely studied for its potential application in various scientific research fields.

Mechanism of Action

The mechanism of action of 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis and apoptosis. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell cycle progression.
Biochemical and physiological effects:
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and autophagy in cancer cells. It also modulates the levels of various neurotransmitters and receptors in the brain, leading to its neuroprotective and antidepressant-like effects. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde in lab experiments is its potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer research and drug discovery. However, its mechanism of action is not fully understood, which may limit its potential applications in certain research fields. Additionally, its synthesis method is complex and time-consuming, which may pose challenges for large-scale production.

Future Directions

There are several future directions for research on 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde, including:
1. Further elucidation of its mechanism of action, particularly its interaction with various enzymes and signaling pathways involved in cell proliferation and survival.
2. Investigation of its potential application in combination therapy with other anticancer agents.
3. Evaluation of its efficacy and safety in animal models and clinical trials.
4. Exploration of its potential application in other scientific research fields, such as neuropharmacology and inflammation research.
5. Development of more efficient and cost-effective synthesis methods for large-scale production.
In conclusion, 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic compound that has been widely studied for its potential application in various scientific research fields. Its potent antitumor activity and neuroprotective and antidepressant-like effects make it a promising candidate for cancer research, drug discovery, and neuropharmacology. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in animal models and clinical trials.

Synthesis Methods

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde can be synthesized through a multistep process involving the reaction of 2-isopropyl-5-methylphenol with 2-chloroethylamine hydrochloride, followed by the reaction with indole-3-carbaldehyde in the presence of a base. The final product is obtained through purification and isolation steps.

Scientific Research Applications

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde has been studied for its potential application in various scientific research fields, including neuropharmacology, cancer research, and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess neuroprotective and antidepressant-like effects through the modulation of various neurotransmitters and receptors in the brain.

properties

IUPAC Name

1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-15(2)18-9-8-16(3)12-21(18)24-11-10-22-13-17(14-23)19-6-4-5-7-20(19)22/h4-9,12-15H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYIJAKGEOMJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carbaldehyde

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